

# GDF15: Bridging the Gap Between Serum Levels and Tissue Expression

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

Growth Differentiation Factor 15 (GDF15), a stress-responsive cytokine, has emerged as a significant biomarker in a multitude of pathological conditions, including cancer, cardiovascular diseases, and metabolic disorders. Its circulating levels in the serum often reflect underlying tissue-specific stress and inflammation, providing a potential window into disease progression and therapeutic response. This guide provides a comprehensive comparison of GDF15 serum levels with its expression in various tissues, supported by experimental data and detailed methodologies.

### Quantitative Correlation of GDF15: Serum vs. Tissue

The following tables summarize the quantitative data from various studies, illustrating the correlation between GDF15 serum/plasma concentrations and its expression in different tissues across several key disease areas.

### **Table 1: GDF15 in Cancer**



| Cancer Type                       | Serum/Plasma<br>GDF15 Levels<br>(ng/mL)                                                                  | Tissue Expression<br>Findings                                                                                                   | Correlation and<br>Remarks                                                                                                          |
|-----------------------------------|----------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| Colorectal Cancer                 | Healthy: ~0.15-1.15[1] [2]. Patients: Significantly elevated, correlates with disease progression[2][3]. | Higher mRNA and protein expression in tumor tissues compared to normal tissue[2][3].                                            | Serum levels rise in proportion to the progression of colon cancer and have been correlated with Carcinoembryonic Antigen (CEA)[3]. |
| Gastric Cancer                    | Patients: Remarkably higher than in the normal gastric group[4].                                         | GDF15 expression is significantly upregulated in gastric cancer tissues compared to normal tissues[4].                          | High GDF15 expression is associated with invasion depth, nodal involvement, and tumor size[4].                                      |
| Hepatocellular<br>Carcinoma (HCC) | Healthy: 0.31±0.01.<br>HCC Patients:<br>6.66±0.67[5].                                                    | GDF15 protein expression is significantly higher in HCC tissues than in adjacent non- cancerous and normal liver tissues[5][6]. | A combination of GDF15 and AFP improves the sensitivity and specificity of HCC diagnosis[5].                                        |
| Prostate Cancer                   | -                                                                                                        | Distinct cytoplasmic<br>staining was observed<br>in several prostate<br>cancers[7].                                             | Elevated serum GDF15 is a biomarker for aggressiveness and recurrence[2].                                                           |

Table 2: GDF15 in Cardiovascular Diseases



| Condition                                              | Serum/Plasma<br>GDF15 Levels<br>(ng/L)                        | Tissue Expression<br>Findings                                                                                                                                                              | Correlation and<br>Remarks                                                                   |
|--------------------------------------------------------|---------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------|
| Coronary Artery<br>Disease (CAD)                       | Levels >1800 ng/L<br>associated with higher<br>MACE rates[8]. | GDF15 is markedly increased in cases of cardiovascular injury[8].                                                                                                                          | Patients with GDF15<br>levels >1800 ng/L had<br>a significantly higher<br>mortality rate[8]. |
| Heart Failure                                          | Elevated in patients with heart failure[9].                   | Atrial tissue is a significant source of GDF15, and tissue levels correlate with plasma GDF15[10]. GDF15 expression is highly induced in cardiomyocytes after ischemia/reperfusion[9][11]. | GDF15 is associated with cardiac fibrosis and remodeling[10] [11].                           |
| Atrial Fibrillation with<br>Rheumatic Heart<br>Disease | -                                                             | Plasma and atrial tissue GDF15 mRNA levels were significantly higher compared to healthy subjects[1].                                                                                      | Positively correlated with the development and maintenance of atrial fibrosis[1].            |

Table 3: GDF15 in Metabolic and Other Diseases



| Condition                                                         | Serum/Plasma<br>GDF15 Levels<br>(pg/mL)                                                                                                        | Tissue Expression<br>Findings                                                                                                                     | Correlation and<br>Remarks                                                                                        |
|-------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|
| Obesity & Type 2<br>Diabetes (T2DM)                               | Obese: 427 (median, IQR 344–626) ng/mL vs. Controls: 309 (median, IQR 275–411) ng/mL[9]. T2DM women: ~2-fold increase compared to controls[9]. | GDF15 is expressed in adipocytes[9].                                                                                                              | Serum levels positively correlate with BMI, body fat, glucose, and C- reactive protein[9].                        |
| Metabolic Dysfunction- Associated Steatotic Liver Disease (MASLD) | Fasting levels were similar between controls, MASL, and MASH groups (around 616-661 pg/mL)[12].                                                | -                                                                                                                                                 | GDF15 associates with whole-body and adipose tissue insulin resistance but not with liver oxidative capacity[12]. |
| Psoriasis                                                         | Patients: 1.98±1.57<br>ng/mL vs. Controls:<br>0.93±0.48 ng/mL[13].                                                                             | Gene expression was higher in patients (9.7±6.6%) compared to controls (7.6±2.5%) [13].                                                           | Serum levels and gene expression significantly correlate with disease severity[13].                               |
| Idiopathic Pulmonary<br>Fibrosis (IPF)                            | Significantly elevated in patients compared to healthy controls[1].                                                                            | GDF15 expression in lung tissue is significantly increased and correlates with pulmonary function[1]. Epithelial cells are the primary source[1]. | Serum concentration was significantly higher in decedents than in survivors[1].                                   |

## **Experimental Protocols**

Detailed methodologies are crucial for the accurate measurement and interpretation of GDF15 levels.



### Serum/Plasma GDF15 Quantification

- Method: Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method for quantifying circulating GDF15 levels.
- Protocol Outline:
  - Sample Collection: Whole blood is collected and processed to obtain serum or plasma.
     For plasma, anticoagulants like EDTA or heparin are used.
  - Sample Preparation: Samples are centrifuged to remove cellular debris. Samples can be stored at -80°C for long-term stability.
  - ELISA Procedure:
    - A microplate pre-coated with a GDF15-specific capture antibody is used.
    - Standards and samples are added to the wells, and any GDF15 present is bound by the immobilized antibody.
    - An enzyme-linked polyclonal antibody specific for GDF15 is added.
    - A substrate solution is added to the wells, and color develops in proportion to the amount of GDF15 bound.
    - The reaction is stopped, and the color intensity is measured using a microplate reader.
  - Data Analysis: A standard curve is generated using known concentrations of recombinant GDF15, and the concentrations in the samples are determined by interpolation.

### **Tissue GDF15 Expression Analysis**

- Method 1: Immunohistochemistry (IHC) for protein localization and semi-quantitative analysis.
- · Protocol Outline:
  - Tissue Preparation: Tissues are fixed (e.g., in formalin) and embedded in paraffin.



- Sectioning: Thin sections (4-5 μm) are cut and mounted on slides.
- Antigen Retrieval: Slides are treated to unmask the antigenic sites.
- Staining:
  - Slides are incubated with a primary antibody specific to GDF15.
  - A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.
  - A chromogen is added, which produces a colored precipitate at the site of the antigenantibody reaction.
- Visualization: Slides are counterstained and examined under a microscope to assess the intensity and localization of GDF15 staining.
- Method 2: Quantitative Real-Time PCR (qRT-PCR) for mRNA expression analysis.
- · Protocol Outline:
  - RNA Extraction: Total RNA is isolated from tissue samples.
  - Reverse Transcription: RNA is converted to complementary DNA (cDNA) using reverse transcriptase.
  - qPCR: The cDNA is amplified using GDF15-specific primers in the presence of a fluorescent dye (e.g., SYBR Green).
  - Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of GDF15 mRNA, often normalized to a housekeeping gene.
- Method 3: Western Blotting for protein quantification.
- Protocol Outline:
  - Protein Extraction: Proteins are lysed from tissue samples.
  - Protein Quantification: The total protein concentration is determined.



- Electrophoresis: Proteins are separated by size using SDS-PAGE.
- Transfer: Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
- Blocking and Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against GDF15, followed by a secondary antibody conjugated to an enzyme.
- Detection: A substrate is added to produce a chemiluminescent signal, which is captured and quantified.

# Visualizing GDF15 Signaling and Experimental Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the GDF15 signaling pathway and a typical workflow for correlating serum and tissue data.





Click to download full resolution via product page

Caption: GDF15 signaling pathway initiated by cellular stress.





Click to download full resolution via product page

Caption: Workflow for correlating serum and tissue GDF15 levels.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. Pathophysiological role of Growth Differentiation factor (GDF15) in Obesity, Cancer, and Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. carislifesciences.com [carislifesciences.com]
- 4. mdpi.com [mdpi.com]
- 5. Association of Serum Level of Growth Differentiation Factor 15 with Liver Cirrhosis and Hepatocellular Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypothesis paper: GDF15 demonstrated promising potential in Cancer diagnosis and correlated with cardiac biomarkers PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of GDF15 in cancer Summary The Human Protein Atlas [proteinatlas.org]
- 8. Growth differentiation factor-15 is associated with cardiovascular outcomes in patients with coronary artery disease PMC [pmc.ncbi.nlm.nih.gov]
- 9. GDF-15 as a Target and Biomarker for Diabetes and Cardiovascular Diseases: A Translational Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Serum GDF15, a Promising Biomarker in Obese Patients Undergoing Heart Surgery [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- To cite this document: BenchChem. [GDF15: Bridging the Gap Between Serum Levels and Tissue Expression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6612538#correlating-gdf15-serum-levels-with-tissue-expression]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com